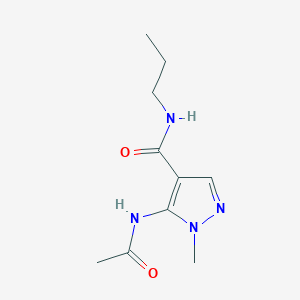
5-Acetamido-1-methyl-N-propyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetamido-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1-methyl-N-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
化学反应分析
Types of Reactions
5-Acetamido-1-methyl-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
5-Acetamido-1-methyl-N-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in material science.
作用机制
The mechanism of action of 5-Acetamido-1-methyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with an amino group instead of an acetamido group.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Similar structure with a different substitution pattern.
Uniqueness
5-Acetamido-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
生物活性
5-Acetamido-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a five-membered ring containing two nitrogen atoms, characteristic of pyrazole compounds. The presence of the acetamido group enhances its solubility and biological interactions.
Target Enzymes:
The primary mechanism of action for this compound involves the inhibition of D-amino acid oxidase (DAO). This enzyme is crucial for the metabolism of D-amino acids, which are implicated in various physiological processes including neurotransmission and oxidative stress management.
Biochemical Pathways:
By inhibiting DAO, this compound can lead to a decrease in the production of keto acids from D-amino acids, potentially influencing metabolic pathways related to pain management and neuroprotection.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research has shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | TBD |
| 3-Methyl-1H-pyrazole derivatives | HepG2 (Liver) | 0.07 |
| Ethyl derivatives | A549 (Lung) | 26 |
These findings suggest that derivatives of pyrazole may induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole compounds are also recognized for their anti-inflammatory effects. The inhibition of DAO can reduce oxidative stress, which is often linked to inflammation. This suggests that this compound may have therapeutic implications for inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Anticancer Efficacy : A study demonstrated that specific pyrazole derivatives exhibited significant growth inhibition in MCF7 breast cancer cells with an IC50 value of 3.79 µM, indicating strong anticancer activity .
- Enzyme Inhibition : Research highlighted that compounds similar to this compound effectively inhibited DAO, leading to decreased levels of neurotoxic metabolites .
- Antimicrobial Properties : Some pyrazole derivatives displayed notable antimicrobial activity against pathogens such as Staphylococcus aureus, with MIC values as low as 0.22 µg/mL, suggesting a broad spectrum of biological activity .
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is soluble in dimethyl sulfoxide (DMSO), which enhances its bioavailability for therapeutic applications. Understanding its solubility and absorption characteristics is crucial for developing effective drug formulations.
属性
CAS 编号 |
88320-68-7 |
|---|---|
分子式 |
C10H16N4O2 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
5-acetamido-1-methyl-N-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c1-4-5-11-10(16)8-6-12-14(3)9(8)13-7(2)15/h6H,4-5H2,1-3H3,(H,11,16)(H,13,15) |
InChI 键 |
GYNJSKNABGQYJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1=C(N(N=C1)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















